molecular formula C14H25N3O2 B1308432 5-[(Dibutylamino)methyl]-2-furohydrazide CAS No. 899710-26-0

5-[(Dibutylamino)methyl]-2-furohydrazide

Cat. No.: B1308432
CAS No.: 899710-26-0
M. Wt: 267.37 g/mol
InChI Key: YNEBEZZMSJZKPG-UHFFFAOYSA-N
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Description

5-[(Dibutylamino)methyl]-2-furohydrazide: is a chemical compound with the molecular formula C14H25N3O2 and a molecular weight of 267.37 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a furohydrazide core substituted with a dibutylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dibutylamino)methyl]-2-furohydrazide typically involves the following steps:

    Formation of the Furohydrazide Core: The initial step involves the formation of the furohydrazide core through a reaction between furfural and hydrazine hydrate under acidic conditions.

    Substitution with Dibutylamino Group: The furohydrazide core is then reacted with dibutylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the dibutylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(Dibutylamino)methyl]-2-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding furohydrazide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furohydrazide products.

    Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furohydrazide derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced furohydrazide products with fewer double bonds or oxygen atoms.

    Substitution: Furohydrazide derivatives with new functional groups replacing the dibutylamino group.

Scientific Research Applications

5-[(Dibutylamino)methyl]-2-furohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(Dibutylamino)methyl]-2-furohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibutylamino group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Diethylamino)methyl]-2-furohydrazide
  • 5-[(Dipropylamino)methyl]-2-furohydrazide
  • 5-[(Dimethylamino)methyl]-2-furohydrazide

Uniqueness

5-[(Dibutylamino)methyl]-2-furohydrazide is unique due to the presence of the dibutylamino group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The longer alkyl chains in the dibutylamino group enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Properties

IUPAC Name

5-[(dibutylamino)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-3-5-9-17(10-6-4-2)11-12-7-8-13(19-12)14(18)16-15/h7-8H,3-6,9-11,15H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEBEZZMSJZKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC=C(O1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195395
Record name 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899710-26-0
Record name 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899710-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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